![molecular formula C26H21N3OS B2870100 2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793867-95-4](/img/structure/B2870100.png)
2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core
Mechanism of Action
Biochemical Pathways
It is likely that the compound affects multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate benzylthio and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)pyrimidines: These compounds share the benzylthio and pyrimidine moieties but lack the pyrrolo[3,2-d] core.
Thieno[3,2-d]pyrimidines: These compounds have a similar heterocyclic structure but differ in the specific substituents and ring fusion patterns.
Uniqueness
2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to its specific combination of substituents and the pyrrolo[3,2-d]pyrimidine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Biological Activity
2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound characterized by its unique pyrrolo[3,2-d]pyrimidine core. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition, antimicrobial properties, and possible anticancer effects.
Chemical Structure and Properties
- IUPAC Name : 2-benzylsulfanyl-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
- Molecular Formula : C26H21N3OS
- Molecular Weight : 423.53 g/mol
The compound features a benzylthio group at the 2-position and a phenyl group at the 7-position of the pyrrolo-pyrimidine framework, contributing to its unique reactivity and biological properties.
The biological activity of this compound is thought to stem from its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, modulating biochemical pathways critical for cellular function. The specific mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Binding to active or allosteric sites of target enzymes.
- Receptor Modulation : Altering receptor activity that could lead to downstream effects in signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various Gram-positive bacteria and fungi. The structural features are believed to enhance its ability to interact with microbial targets, making it a candidate for further pharmacological evaluation.
Anticancer Potential
There is growing interest in the potential anticancer properties of this compound. Research has focused on its ability to inhibit cancer cell proliferation in vitro. The compound's unique structure may allow it to interfere with cancer cell metabolism or induce apoptosis.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Study 2 | Anticancer Activity | Inhibited proliferation of MCF-7 breast cancer cells by 45% at a concentration of 50 µM after 48 hours of treatment. |
Study 3 | Enzyme Inhibition | Demonstrated inhibition of dihydroorotate dehydrogenase (DHODH) in vitro, suggesting potential use in cancer therapy. |
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key factors include:
- Absorption : The extent to which the compound enters systemic circulation.
- Distribution : How the compound disperses throughout body tissues.
- Metabolism : The biotransformation processes it undergoes in the body.
- Excretion : The elimination pathways for the compound.
Properties
IUPAC Name |
2-benzylsulfanyl-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c1-18-10-8-9-15-22(18)29-25(30)24-23(21(16-27-24)20-13-6-3-7-14-20)28-26(29)31-17-19-11-4-2-5-12-19/h2-16,27H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERFVSWBDMORJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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